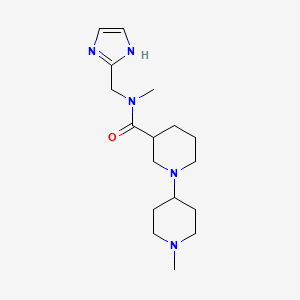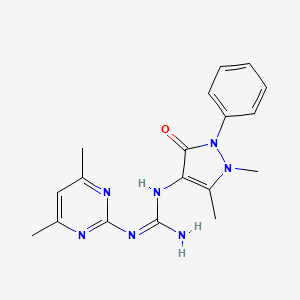![molecular formula C18H26N2O5S B5375963 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5375963.png)
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. MS-275 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.
作用机制
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to an accumulation of acetylated histones and the activation of gene transcription. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anticancer effects of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
Biochemical and physiological effects:
In addition to its anticancer effects, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in a mouse model of colitis and to protect against neuronal damage in a rat model of stroke.
实验室实验的优点和局限性
One advantage of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a research tool is its high selectivity for HDACs, which allows for the specific modulation of gene transcription. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.
未来方向
1. Combination therapy: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has shown promising results in combination with other chemotherapeutic agents. Future studies could investigate the optimal combination and dosing regimens for maximal efficacy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could lead to the development of strategies to overcome resistance and improve treatment outcomes.
4. Neuroprotective effects: Further studies could investigate the potential of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Epigenetic modifications: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation, could be investigated to better understand its mechanisms of action.
In conclusion, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane is a promising research tool and potential anticancer agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Further research is needed to optimize its use in combination therapy and to investigate its potential in other disease areas.
合成方法
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane can be synthesized through a multi-step process starting from 2-methoxy-5-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 4-morpholinylsulfonyl chloride to form the sulfonamide. The resulting compound is then coupled with azepane to form 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
科学研究应用
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been extensively studied in preclinical models as a potential anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, and lung cancer. 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGAANKSGAPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5375886.png)

![1,9-dimethyl-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5375899.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)
![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
![4,4-dimethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5375921.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![4-(1H-imidazol-1-ylmethyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)piperidin-4-ol](/img/structure/B5375939.png)
![N-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinyl}-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5375949.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375961.png)

![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5375978.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)